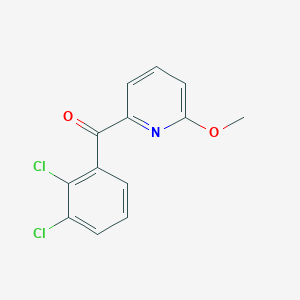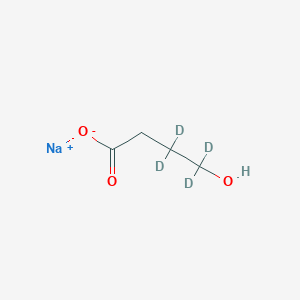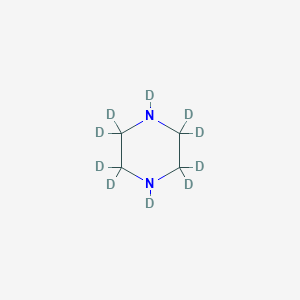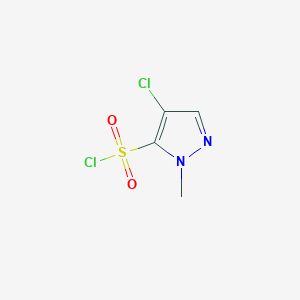
6-(3,4-Dichlorophenyl)pyrimidin-4-amine
Descripción general
Descripción
“6-(3,4-Dichlorophenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 6303-46-4 . It has a molecular weight of 274.54 and its IUPAC name is 6-chloro-N-(3,4-dichlorophenyl)-4-pyrimidinamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H6Cl3N3 . The InChI code for this compound is 1S/C10H6Cl3N3/c11-7-2-1-6 (3-8 (7)12)16-10-4-9 (13)14-5-15-10/h1-5H, (H,14,15,16) .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is recommended to be in a refrigerator . The compound’s water solubility is moderately soluble .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Pyrazolo[3,4-d]pyrimidines, which include 6-(3,4-Dichlorophenyl)pyrimidin-4-amine, are known for their broad range of biological and medicinal properties, including antibacterial effects . They have been found to be effective against various pathogenic bacteria, including both gram-positive strains (like Streptococcus pyogenes and Staphylococcus aureus) and gram-negative strains (like Pseudomonas aeruginosa and Shigella flexneri) .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been found to possess antitumor and antileukemia activity . They have been shown to inhibit protein kinase enzymes, which play a crucial role in cell regulation .
Antifungal Properties
In addition to their antibacterial and anticancer properties, pyrazolo[3,4-d]pyrimidines are also known for their antifungal effects .
Antiviral Activity
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit anti-HSV-1 activity . This suggests that 6-(3,4-Dichlorophenyl)pyrimidin-4-amine could potentially be used in the treatment of viral infections.
Anti-inflammatory Agents
Pyrazolo[3,4-d]pyrimidines are known to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Inhibitors of Enzymes
Pyrazolo[3,4-d]pyrimidines have been found to inhibit various enzymes, including xanthine oxidase and adenosine deaminase . This suggests potential applications in the treatment of conditions like gout and hyperuricemia.
7. Potential Use in Treating Metabolic Disorders Given their ability to inhibit enzymes like xanthine oxidase and adenosine deaminase, pyrazolo[3,4-d]pyrimidines could potentially be used in the treatment of metabolic disorders .
Antagonists of Adenosine Receptors
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This suggests potential applications in conditions where these receptors play a role.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and cell surface glycoprotein receptors , which play crucial roles in various biological processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Pharmacokinetics
It is noted that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties could impact the bioavailability of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine.
Action Environment
For instance, the compound is stored at refrigerator temperatures , suggesting that lower temperatures may be necessary for its stability.
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFICDVHTQOFGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)


![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)

